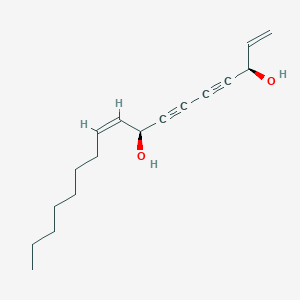

ファルカリンドiol

概要

説明

Falcarindiol is a polyyne compound found in various plants, particularly in the Apiaceae family, which includes carrots, dill, and parsley . It is known for its antifungal properties and is the primary compound responsible for the bitterness in carrots . Falcarindiol has garnered significant interest due to its potential health-promoting properties, including anti-cancer and anti-inflammatory effects .

科学的研究の応用

Falcarindiol has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Medicine: The compound has shown potential in cancer treatment by inducing endoplasmic reticulum stress and promoting cancer cell death.

作用機序

Falcarindiol is a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae) and has been recognized for its cytotoxic and anti-inflammatory properties .

Target of Action

Falcarindiol primarily targets Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ATP-binding cassette transporter A1 (ABCA1), both of which play a crucial role in lipid metabolism .

Mode of Action

Falcarindiol activates PPARγ and increases the expression of ABCA1 in cells . The activation of PPARγ can lead to increased expression of ABCA1 . This interaction with its targets results in changes in lipid metabolism, which may be a common mechanism of action for the anticancer and antidiabetic properties of Falcarindiol .

Biochemical Pathways

Falcarindiol affects the lipid metabolism pathway by activating PPARγ and increasing the expression of ABCA1 . This leads to an increase in lipid content and the number of lipid droplets in cells . The upregulation of ABCA1 in neoplastic tissue indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets in cancer cells .

Pharmacokinetics

The pharmacokinetics of Falcarindiol have been studied in rats after oral administration of polyynes extract of Oplopanax elatus . .

Result of Action

The activation of PPARγ and increased expression of ABCA1 by Falcarindiol lead to an increase in lipid content and the number of lipid droplets in cells . This can lead to endoplasmic reticulum stress and cancer cell death . Furthermore, Falcarindiol has been shown to promote cholesterol efflux from macrophages .

生化学分析

Biochemical Properties

Falcarindiol interacts with several enzymes and proteins, notably PPARγ and ABCA1 . It activates PPARγ, a key regulator of lipid metabolism, and increases the expression of ABCA1, a cholesterol transporter . These interactions suggest that Falcarindiol may have a significant role in lipid metabolism.

Cellular Effects

Falcarindiol has been shown to increase lipid content in human mesenchymal stem cells (hMSCs) as well as the number of lipid droplets . This effect can be explained by increased expression of PPARγ2 . Activation of PPARγ can lead to increased expression of ABCA1 .

Molecular Mechanism

At the molecular level, Falcarindiol exerts its effects through binding interactions with biomolecules such as PPARγ and ABCA1 . By activating PPARγ and increasing the expression of ABCA1, Falcarindiol influences lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of Falcarindiol on lipid content and the number of lipid droplets in hMSCs were observed at a sub-toxic concentration (5 μM) of Falcarindiol

Metabolic Pathways

Falcarindiol is involved in lipid metabolism, interacting with key enzymes such as PPARγ and transporters such as ABCA1

準備方法

Synthetic Routes and Reaction Conditions

Falcarindiol can be isolated from natural sources such as Oplopanax elatus and carrots. The preparation involves extraction followed by purification using techniques like silica gel chromatography and preparative high-performance liquid chromatography (HPLC) . The compound is identified and confirmed through spectral data analysis .

Industrial Production Methods

Industrial production of falcarindiol primarily relies on its extraction from natural sources. The process involves harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques to obtain high-purity falcarindiol .

化学反応の分析

Types of Reactions

Falcarindiol undergoes various chemical reactions, including:

Oxidation: Falcarindiol can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triple bonds present in the compound.

Substitution: Falcarindiol can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various falcarindiol derivatives, which can have different biological activities and properties .

類似化合物との比較

Similar Compounds

Falcarinol: Another polyyne found in the same plant family, known for its anti-cancer properties.

Falcarindiol-3-acetate: A derivative of falcarindiol with similar biological activities.

Uniqueness

Falcarindiol is unique due to its dual hydroxyl groups and conjugated triple bonds, which contribute to its distinct chemical reactivity and biological activities . Its ability to inhibit quorum sensing and induce endoplasmic reticulum stress sets it apart from other similar compounds .

特性

IUPAC Name |

(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-YWALDVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030449 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55297-87-5 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does falcarindiol exert its anti-inflammatory effects?

A1: Falcarindiol has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. Studies suggest that this effect is mediated through the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 1 (Stat1) activation, which are key transcription factors involved in the inflammatory response [].

Q2: Does falcarindiol affect glucose uptake, and if so, how?

A2: Yes, research indicates that falcarindiol can stimulate both basal and insulin-dependent glucose uptake in adipocytes and myotubes []. This effect appears to be partially mediated through activation of peroxisome proliferator-activated receptor gamma (PPARγ) [], a key regulator of glucose and lipid metabolism.

Q3: What is the role of falcarindiol in plant defense mechanisms?

A3: Falcarindiol acts as a phytoalexin, a compound produced by plants in response to pathogen attack []. It exhibits antifungal activity, inhibiting the growth of several fungal strains [, ]. This antifungal effect may be attributed to its ability to interact with and disrupt fungal cell membranes [].

Q4: What is the molecular formula and weight of falcarindiol?

A4: The molecular formula of falcarindiol is C17H24O2, and its molecular weight is 260.37 g/mol.

Q5: What spectroscopic data are available for characterizing falcarindiol?

A5: Falcarindiol has been extensively characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) [, , , , , ]

- Mass Spectrometry (MS) [, , ]

- Infrared (IR) spectroscopy []

Q6: How do structural modifications of falcarindiol affect its biological activity?

A6: Studies have shown that the presence of a hydroxyl group at the C-3 position of falcarinol-type polyacetylenes is important for their bioactivity, with the oxidized form, falcarinon, exhibiting significantly less growth inhibitory effects []. Additionally, the presence of a terminal double bond in falcarindiol analogues has been linked to potent anti-proliferative effects []. Further SAR studies are needed to fully elucidate the relationship between specific structural features and the diverse biological activities of falcarindiol and its analogues.

Q7: What types of in vitro models have been used to study the biological activity of falcarindiol?

A7: Falcarindiol has been investigated in various in vitro models, including:

- Human cancer cell lines (e.g., colorectal, leukemia, gastric adenocarcinoma) [, , , , , ]

- Murine macrophage and endothelial cell lines [, , ]

- Rat primary astrocytes []

- Human intestinal epithelial cells (both normal and cancerous) []

Q8: Are there any animal studies investigating the potential of falcarindiol?

A8: Yes, animal studies have demonstrated the potential therapeutic benefits of falcarindiol in various contexts. For instance, in a mouse model of Pseudomonas aeruginosa infection, falcarindiol treatment significantly reduced mortality, highlighting its potential as an anti-virulence agent []. Another study in mice demonstrated the protective effects of falcarindiol against carbon tetrachloride-induced hepatotoxicity, likely through its antioxidant activity and induction of glutathione S-transferase enzymes [].

Q9: What analytical methods are commonly used to quantify falcarindiol in plant materials and biological samples?

A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying falcarindiol [, , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also employed for analysis [].

Q10: Are there rapid and efficient extraction techniques available for isolating falcarindiol from plant sources?

A10: Yes, ultrasonic-assisted extraction (UAE) has proven to be a more efficient and time-saving alternative to traditional extraction methods for isolating polyacetylenes, including falcarindiol, from carrots []. This method utilizes ultrasound waves to enhance the extraction process, resulting in higher yields and reduced extraction times.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B120894.png)

![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)